3-Methoxybiphenyl

Physical Chemistry Pre-formulation Thermal Analysis

3-Methoxybiphenyl (CAS 2113-56-6) is a meta-substituted biphenyl derivative characterized by a methoxy group at the 3-position of one phenyl ring. As a member of the methoxybiphenyl isomer family, this compound exhibits physicochemical properties—including a melting point of 88–90 °C, a boiling point of 140 °C at 5 mmHg, a density of 1.08 g/cm³, and a refractive index of 1.6070–1.6100—that are distinct from its ortho- and para-substituted counterparts.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 2113-56-6
Cat. No. B1581775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybiphenyl
CAS2113-56-6
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3
InChIKeyKQMIWCAOEFUBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxybiphenyl (CAS 2113-56-6) Procurement Guide: Technical Specifications and Differentiation for Scientific Research


3-Methoxybiphenyl (CAS 2113-56-6) is a meta-substituted biphenyl derivative characterized by a methoxy group at the 3-position of one phenyl ring [1]. As a member of the methoxybiphenyl isomer family, this compound exhibits physicochemical properties—including a melting point of 88–90 °C, a boiling point of 140 °C at 5 mmHg, a density of 1.08 g/cm³, and a refractive index of 1.6070–1.6100—that are distinct from its ortho- and para-substituted counterparts [2]. This positional substitution confers unique electronic and steric attributes that influence both its synthetic accessibility and its potential applications in materials chemistry and medicinal chemistry research [3].

Why 3-Methoxybiphenyl (CAS 2113-56-6) Cannot Be Interchanged with Other Methoxybiphenyl Isomers in Research Applications


The position of the methoxy substituent on the biphenyl scaffold directly modulates critical molecular properties, including melting point, lipophilicity, and electronic structure [1]. While 2-methoxybiphenyl, 3-methoxybiphenyl, and 4-methoxybiphenyl share identical molecular formulas (C₁₃H₁₂O), their divergent physical states at ambient temperature (liquid versus solid) and distinct physicochemical profiles render them non-interchangeable in synthetic protocols, biological assays, and material formulations [2]. The meta-substitution pattern in 3-methoxybiphenyl, in particular, yields a unique conformational and electronic environment that affects its reactivity in cross-coupling reactions and its potential as a building block for functional materials [3].

3-Methoxybiphenyl (CAS 2113-56-6): Quantified Differentiation Against Closest Analogs in Key Procurement Metrics


Melting Point Divergence: 3-Methoxybiphenyl vs. 2-Methoxybiphenyl and 4-Methoxybiphenyl Isomers

The meta-substitution pattern of 3-methoxybiphenyl results in a melting point (88–90 °C) that is markedly higher than that of its ortho-substituted isomer, 2-methoxybiphenyl (30–33 °C), but nearly identical to that of its para-substituted isomer, 4-methoxybiphenyl (86–90 °C) . However, at ambient temperature, 3-methoxybiphenyl exists as a clear liquid, whereas 4-methoxybiphenyl is a white crystalline solid, a critical distinction for handling and formulation [1].

Physical Chemistry Pre-formulation Thermal Analysis

Boiling Point and Density Differentiation: 3-Methoxybiphenyl vs. 2-Methoxybiphenyl and 4-Methoxybiphenyl

Under reduced pressure (5 mmHg), 3-methoxybiphenyl boils at 140 °C, whereas 4-methoxybiphenyl boils at 157 °C under slightly higher pressure (10 mmHg) [1][2]. The density of 3-methoxybiphenyl (1.08 g/cm³) is notably higher than that of 4-methoxybiphenyl (1.0278 g/cm³) and 2-methoxybiphenyl (1.023 g/mL at 25 °C) [3].

Organic Synthesis Purification Process Engineering

Refractive Index and Lipophilicity (LogP) Differentiation: 3-Methoxybiphenyl vs. 4-Methoxybiphenyl

3-Methoxybiphenyl exhibits a refractive index (n20/D) of 1.6070–1.6100, whereas 4-methoxybiphenyl has a reported refractive index of approximately 1.5744 . This difference reflects the impact of the methoxy position on polarizability. Additionally, the calculated partition coefficient (XLogP3) for 3-methoxybiphenyl is 3.6, while 4-methoxybiphenyl has a reported XLogP of 4.0, indicating that the meta-isomer is slightly less lipophilic [1][2].

Optical Materials Chromatography QSAR

Suzuki Coupling Synthesis Efficiency: 3-Methoxybiphenyl vs. 4-Methoxybiphenyl Under Identical Catalytic Conditions

In a patent describing a novel Suzuki coupling method using phenylhydrazine and methoxyphenylboronic acids, the synthesis of 3-methoxybiphenyl proceeded with a 92% isolated yield, marginally outperforming the 91% yield obtained for 4-methoxybiphenyl under identical reaction conditions (0.03 mmol phenylhydrazine, 0.06 mmol boronic acid, 0.0009 mmol Pd(PPh₃)₄, Na₂CO₃, toluene, 40 °C, 2 h) [1].

Synthetic Methodology Catalysis Process Chemistry

Crystal Structure Data: 3-Methoxybiphenyl vs. Biphenyl

The crystal structure of 3-methoxybiphenyl has been determined by X-ray diffraction, revealing a monoclinic crystal system with space group C2, unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. In contrast, the parent compound biphenyl crystallizes in the monoclinic system with space group P2₁/c, a = 8.12 Å, b = 5.63 Å, c = 9.47 Å, β = 95.1°, and Z = 2 [2].

Crystallography Solid-State Chemistry Materials Science

3-Methoxybiphenyl (CAS 2113-56-6): Prioritized Application Scenarios Based on Quantitative Differentiation


Suzuki-Miyaura Cross-Coupling Reaction Development and Optimization

The high synthetic yield (92%) of 3-methoxybiphenyl achieved under mild Suzuki coupling conditions demonstrates its suitability as a benchmark substrate for evaluating novel palladium catalysts and reaction protocols [1]. Its meta-substitution pattern, which influences the electronic properties of the aryl halide coupling partner, provides a relevant test case for catalytic systems designed for electron-rich aromatic systems.

Building Block for Liquid Crystal and OLED Material Synthesis

The relatively high refractive index (1.6070–1.6100) of 3-methoxybiphenyl, compared to 4-methoxybiphenyl, suggests potential utility in the design of optical materials, including liquid crystals and organic light-emitting diode (OLED) components . Its liquid state at room temperature and well-defined crystal structure further support its use as a scaffold for synthesizing more complex aromatic molecules with tailored optoelectronic properties [2].

Medicinal Chemistry Fragment and Pharmacophore Development

The intermediate lipophilicity (XLogP = 3.6) of 3-methoxybiphenyl, which is lower than that of the 4-methoxy isomer, makes it an attractive core fragment for the development of bioactive molecules where balanced solubility and membrane permeability are required [3]. Its distinct conformational preferences, as evidenced by crystal structure data, can be exploited in structure-based drug design to achieve specific binding interactions.

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